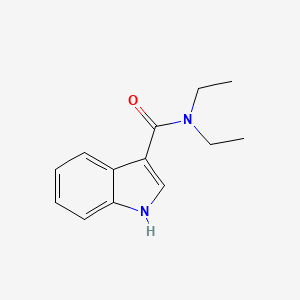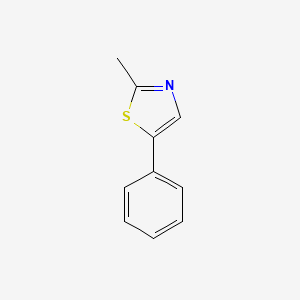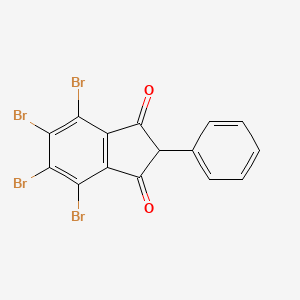
N,N-diethyl-1H-indole-3-carboxamide
Overview
Description
N,N-diethyl-1H-indole-3-carboxamide, also known as eticyclidine, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a psychoactive drug that acts as a dissociative anesthetic and produces hallucinogenic effects. This compound is commonly used in scientific research to study the mechanism of action and physiological effects of dissociative anesthetics.
Scientific Research Applications
Catalysis and Bond Formation
- Catalytic Applications: N,N-diethyl-1H-indole-3-carboxamide derivatives can be used in Rh(III)-catalyzed selective coupling reactions. These compounds have been shown to facilitate diverse product formation through efficient C-C and C-C/C-N bond formations, which are crucial in organic synthesis (Zheng, Zhang, & Cui, 2014).
Medical Imaging
- Imaging Cancer Tyrosine Kinase: Derivatives of N,N-diethyl-1H-indole-3-carboxamide, such as N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, have potential applications in positron emission tomography (PET) imaging for cancer tyrosine kinase. This highlights their utility in diagnostic medical imaging (Wang, Miller, Sledge, & Zheng, 2005).
Electrophysiology
- Electrophysiological Studies: Compounds related to N,N-diethyl-1H-indole-3-carboxamide have been studied for their antiarrhythmic activity, demonstrating effects consistent with class I and class III electrophysiological activities. This suggests their potential use in cardiovascular research (Hanna et al., 1989).
Medicinal Chemistry
Pharmaceutical Development
N,N-diethyl-1H-indole-3-carboxamide derivatives are notable in medicinal chemistry, particularly in the development of drugs with properties such as anti-cancer and anti-oxidant activities. Their structural attributes make them valuable in the synthesis of therapeutic agents (Al-Ostoot et al., 2019).
Anticancer Activity Analysis
The chemical characteristics of certain N,N-diethyl-1H-indole-3-carboxamide derivatives like Sunitinib have been studied for their antitumor activity. Advanced computational and electronic structure analyses reveal significant insights into their bioactivity, indicating their potential in cancer treatment (Al-Otaibi et al., 2022).
Enzyme Inhibition Studies
N,N-diethyl-1H-indole-3-carboxamide derivatives have been identified as potent inhibitors of enzymes like monoamine oxidase B (MAO-B), which is significant in the development of drugs for neurological disorders (Tzvetkov et al., 2014).
Na+/H+ Exchanger Inhibition
These compounds have been explored for their role in inhibiting the Na+/H+ exchanger, which is a critical target in various physiological and pathological processes (Kitano et al., 1999).
Organic Synthesis
Synthetic Utility in Organic Chemistry
Indole-N-carboxamides, including N,N-diethyl-1H-indole-3-carboxamide, are valuable in organic synthesis, particularly in multicomponent reactions and C-H functionalization of indoles. Their versatility in reaction mechanisms is noteworthy (Zeng, Lin, & Cui, 2020).
Polymerization Catalyst
N,N-diethyl-1H-indole-3-carboxamide derivatives have been utilized as efficient catalysts in ring-opening polymerization processes. This demonstrates their significance in the field of polymer chemistry (Koeller et al., 2009).
properties
IUPAC Name |
N,N-diethyl-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)13(16)11-9-14-12-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDHSDDONXQQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3484452.png)
![methyl 2-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3484459.png)
![N-[4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B3484460.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3484468.png)

![2-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B3484486.png)
![4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzoic acid](/img/structure/B3484495.png)
![N-[(4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B3484511.png)
![2-[(2,4,6-trinitrophenyl)thio]-1H-benzimidazole](/img/structure/B3484512.png)


![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B3484537.png)
![2-[3-(4-isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3484538.png)
